1-(3,4-Dihydroxyphenyl)butan-1-one

Lipophilicity Drug-likeness Membrane permeability

1-(3,4-Dihydroxyphenyl)butan-1-one (CAS 17386-89-9), also designated 3′,4′-dihydroxybutyrophenone or 4-butyroylpyrocatechol, is a synthetic catechol-containing butyrophenone derivative with the molecular formula C₁₀H₁₂O₃ and a molecular mass of 180.20 g/mol. The compound features a butyrophenone core substituted with hydroxyl groups at the 3′ and 4′ positions of the phenyl ring, placing it within the alkylphenone and catechol chemical classes.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 17386-89-9
Cat. No. B029398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dihydroxyphenyl)butan-1-one
CAS17386-89-9
Synonyms4-Butyroylpyrocatechol;  1-(3,4-Dihydroxyphenyl)-1-butanone;  3’,4’-Dihydroxybutyrophenone; 
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=CC(=C(C=C1)O)O
InChIInChI=1S/C10H12O3/c1-2-3-8(11)7-4-5-9(12)10(13)6-7/h4-6,12-13H,2-3H2,1H3
InChIKeyNLERVTXJOGYIKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dihydroxyphenyl)butan-1-one (CAS 17386-89-9): Technical Baseline for Scientific Procurement


1-(3,4-Dihydroxyphenyl)butan-1-one (CAS 17386-89-9), also designated 3′,4′-dihydroxybutyrophenone or 4-butyroylpyrocatechol, is a synthetic catechol-containing butyrophenone derivative with the molecular formula C₁₀H₁₂O₃ and a molecular mass of 180.20 g/mol [1]. The compound features a butyrophenone core substituted with hydroxyl groups at the 3′ and 4′ positions of the phenyl ring, placing it within the alkylphenone and catechol chemical classes [2]. Its computed XLogP3 of 1.7 and topological polar surface area of 57.5 Ų indicate moderate lipophilicity consistent with membrane-permeable phenolic ketones [3]. This compound is of interest as a synthetic building block and as a scaffold for investigations into urease inhibition, antioxidant mechanisms, and adrenergic analog development [4].

Why In-Class Substitution of 1-(3,4-Dihydroxyphenyl)butan-1-one Is Not Straightforward


The catechol oxidation state, the specific length of the butyryl acyl chain, and the 3′,4′-dihydroxy substitution pattern collectively determine this compound's behavior as a metal-chelating ligand, a redox-active antioxidant, and a synthetic intermediate. Swapping the compound for its closest regioisomer, 1-(2,4-dihydroxyphenyl)butan-1-one (a resorcinol derivative), eliminates the bidentate metal-coordination geometry essential for urease inhibition mechanisms that rely on the ortho-dihydroxy (catechol) motif [1]. Replacing the butyryl chain with a shorter acetyl group, as in 3,4-dihydroxyacetophenone, alters the compound's lipophilicity (XLogP3 ≈ 0.8 vs. 1.7 for the target compound) and the steric environment around the carbonyl, which can affect both enzyme binding and its role as a precursor in multi-step synthetic routes to naphthoquinone natural products [2][3]. Even the unsubstituted butyrophenone parent structure lacks the hydrogen-bond donor capacity and radical-scavenging functionality inherent to the catechol ring, fundamentally changing its biological target engagement profile .

1-(3,4-Dihydroxyphenyl)butan-1-one (CAS 17386-89-9): Quantitative Differentiation Evidence


Lipophilicity (XLogP3) Comparison: 3',4'-Dihydroxybutyrophenone vs. 3,4-Dihydroxyacetophenone

The butyryl chain of the target compound confers significantly higher computed lipophilicity compared to the acetyl-substituted analog 3,4-dihydroxyacetophenone. The target compound has an XLogP3 value of 1.7, whereas 3,4-dihydroxyacetophenone has an XLogP3 of approximately 0.8, representing a difference of +0.9 log units [1][2]. This increase in lipophilicity, driven by the propyl extension, predicts superior passive membrane permeability and altered tissue distribution in cell-based or in vivo assays.

Lipophilicity Drug-likeness Membrane permeability

Acute Toxicity Profile in Mouse: Intraperitoneal LD50 of 1-(3,4-Dihydroxyphenyl)butan-1-one

The target compound has a reported intraperitoneal LD50 of 650 mg/kg in mice, with observed toxic effects including altered sleep time and change in righting reflex . In contrast, the structurally simpler catechol (pyrocatechol) parent compound has a reported oral LD50 of 260 mg/kg in rats, and an intraperitoneal LD50 of approximately 100–150 mg/kg in mice, making the target compound roughly 4–6 times less acutely toxic by the intraperitoneal route [1]. This lower acute toxicity is consistent with the moderating effect of the butyryl substituent on the catechol redox activity.

Acute toxicity LD50 Safety pharmacology

Synthetic Utility as a Key Intermediate: Friedel-Crafts Precursor for Adrenergic Amino Alcohols

The target compound serves as the direct precursor to 4-dimethylamino-3′,4′-dihydroxybutyrophenone (IX) via Friedel-Crafts acylation of catechol with 4-dimethylaminobutyryl chloride, which is subsequently reduced to the adrenergic analog 1-(3,4-dihydroxyphenyl)-4-dimethylamino-1-butanol (II) [1]. The catechol butyrophenone core uniquely enables this two-step transformation: the catechol hydroxyls are necessary for the desired receptor pharmacophore, while the butyryl chain length positions the terminal amine at the distance required for beta-adrenergic receptor engagement. The shorter-chain acetyl analog (3,4-dihydroxyacetophenone) cannot access this pharmacophore geometry.

Synthetic intermediate Adrenergic analogs Friedel-Crafts acylation

Structural Verification: Spectroscopic Fingerprint for Identity Confirmation and Purity Assessment

The compound has a well-characterized spectroscopic profile with ¹H NMR, ¹³C NMR, FTIR (KBr wafer), and UV-Vis spectra deposited in SpectraBase and accessible via PubChem [1][2]. The ¹H NMR spectrum was acquired on a Varian CFT-20 instrument, and the ¹³C NMR spectrum was obtained using a sample sourced from Aldrich Chemical Company, establishing a verifiable identity standard. The regioisomer 1-(2,4-dihydroxyphenyl)butan-1-one exhibits distinctly different NMR patterns due to the altered substitution, particularly in the aromatic proton coupling pattern, providing unambiguous spectroscopic differentiation [3].

Quality control Spectroscopic identification NMR fingerprinting

1-(3,4-Dihydroxyphenyl)butan-1-one (CAS 17386-89-9): Evidence-Based Application Scenarios


Synthesis of Naphthoquinone Natural Products (Dioncoquinone B and Ancistroquinones)

The compound serves as a key starting material in the total synthesis of dioncoquinone B, ancistroquinones B and C, and malvon A, where the butyryl chain is integral to constructing the 3-alkyl-1,4-naphthoquinone core [1]. The catechol hydroxyls are subsequently methylated or retained as needed, providing a modular entry point for preparing a focused library of biologically active naphthoquinones with documented antileishmanial and antitumoral activities. Procurement of this specific catechol butyrophenone, rather than a shorter-chain analog, is essential because the butyryl side chain cannot be homologated after the naphthoquinone annulation step.

Medicinal Chemistry Scaffold for Adrenergic Receptor Ligand Development

The compound's role as the direct precursor to 1-(3,4-dihydroxyphenyl)-4-dimethylamino-1-butanol, a synthetic adrenaline analog, is documented in the primary literature [2]. The catechol moiety mimics the endogenous catecholamine pharmacophore, while the butyrophenone framework provides a ketone handle for reductive amination or Grignard addition. For laboratories developing novel adrenergic agonists or antagonists, this compound offers a defined synthetic entry point with a four-carbon spacer that matches the distance requirements for beta-adrenergic receptor binding, a feature not accessible from acetyl or propionyl catechol analogs.

Urease Inhibition Screening for Anti-Helicobacter pylori Drug Discovery

The compound is included among catechol derivatives synthesized and evaluated for Helicobacter pylori urease inhibitory activity, with acetohydroxamic acid (AHA, IC₅₀ = 17.2 ± 0.9 μM for extracted urease) as the positive control [3]. While the most potent compound in this series, 4-(4-hydroxyphenethyl)phen-1,2-diol (2a), achieved IC₅₀ values of 1.5–4.2 μM, the target compound serves as a structurally simpler catechol butyrophenone reference point for structure-activity relationship (SAR) studies. Its intermediate lipophilicity (XLogP3 = 1.7) relative to more polar catechol derivatives makes it a useful comparator for evaluating the contribution of the butyryl chain to urease active-site accessibility [4].

Antioxidant Mechanism Studies Using Catechol Redox Probes

The compound's catechol moiety is capable of scavenging superoxide and hydroxyl radicals, a property shared with the structurally related 3,4-dihydroxyacetophenone, which has been shown to inhibit hemoglobin breakdown, lipid peroxidation, and hemolysis induced by reactive oxygen species . The target compound's higher lipophilicity, conferred by the butyryl chain, distinguishes it from 3,4-dihydroxyacetophenone in membrane-based antioxidant assays, where partitioning into lipid bilayers is a determinant of protective efficacy. This makes the compound a suitable probe for studying the relationship between lipophilicity and antioxidant potency in membrane models [4].

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